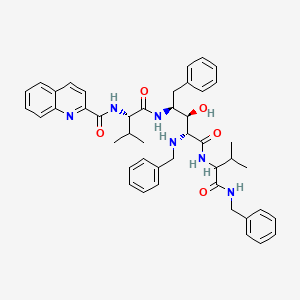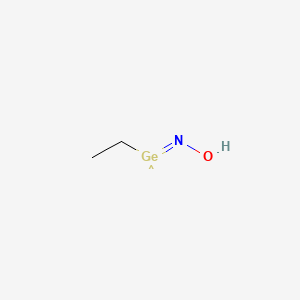
Ethylhydroxyiminogermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylhydroxyiminogermane is an organogermanium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a germanium atom bonded to an ethyl group and a hydroxyimino group. The incorporation of germanium into organic molecules can impart unique reactivity and stability, making such compounds valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethylhydroxyiminogermane typically involves the reaction of germanium tetrachloride with ethylhydroxyimino derivatives under controlled conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the formation of the desired organogermanium compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethylhydroxyiminogermane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield various organogermanium hydrides.
Substitution: The ethyl and hydroxyimino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include germanium dioxide derivatives, organogermanium hydrides, and various substituted organogermanium compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethylhydroxyiminogermane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and catalysts due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of ethylhydroxyiminogermane involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity. The germanium atom can also interact with various biological molecules, potentially modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Ethylhydroxyiminogermane can be compared with other organogermanium compounds such as:
Tetramethylgermane: Known for its use in semiconductor manufacturing.
Triphenylgermane: Used in organic synthesis and as a reagent in various chemical reactions.
Germanium dioxide: Commonly used in optics and electronics.
Propiedades
Número CAS |
74968-77-7 |
|---|---|
Fórmula molecular |
C2H6GeNO |
Peso molecular |
132.71 g/mol |
InChI |
InChI=1S/C2H6GeNO/c1-2-3-4-5/h5H,2H2,1H3 |
Clave InChI |
BEIZINSXSQAVMP-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge]=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


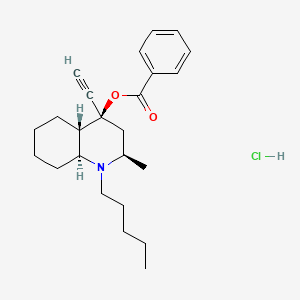
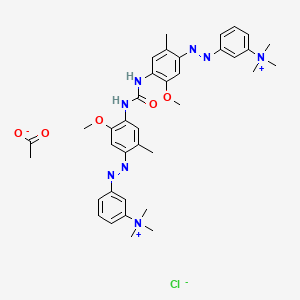
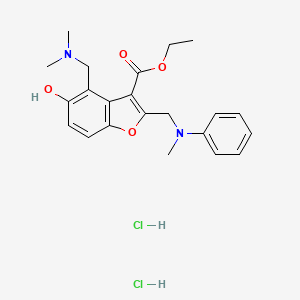
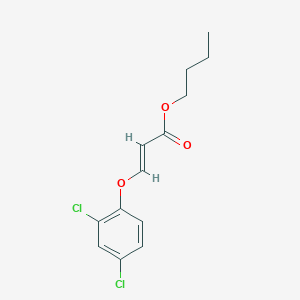
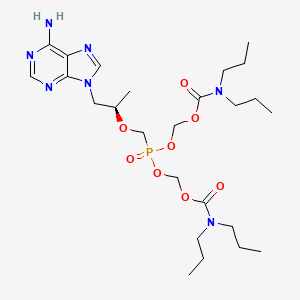
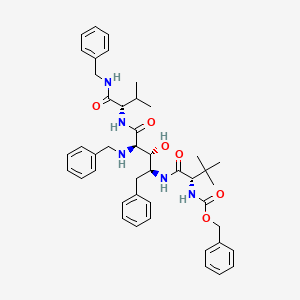
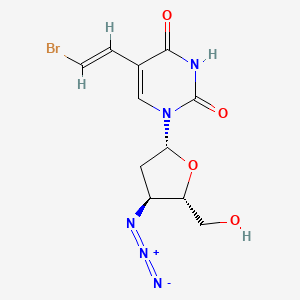
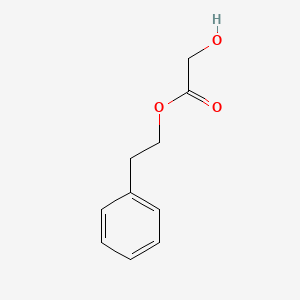

![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)



